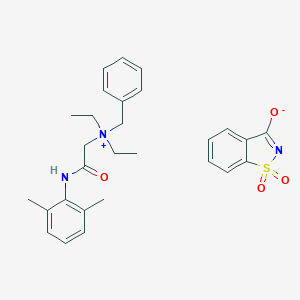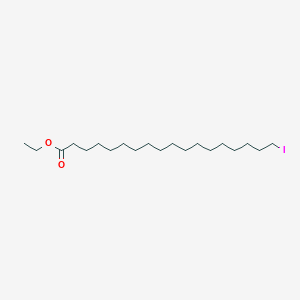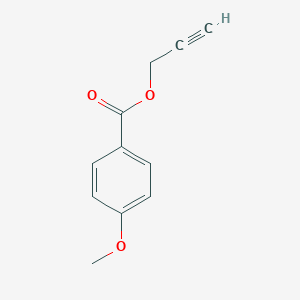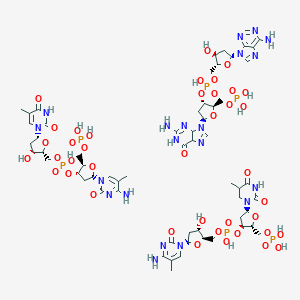
2-Htcptmn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Htcptmn is a natural product found in Nocardia with data available.
Applications De Recherche Scientifique
1. Hydrothermal Carbonization Process and Its Advantages
Hydrothermal carbonization (HTC) is an area of active research focusing on its superiority over other thermochemical processes, particularly for the production of carbonaceous solids like hydrochar (HC). HC's applications range from biofuel to doped porous materials for adsorption, energy storage, and catalysis. Recent research aims to understand better the process mechanisms, kinetics, and the impact of variables like temperature, time, biomass load, and feedstock composition on phase distribution and composition. This review provides insights into HTC's state of the art, emphasizing variables' effects, kinetics, and solid phase characteristics, along with the most studied applications to date (Román et al., 2018).
2. High-Throughput Chemistry in Drug Discovery
High-throughput chemistry (HTC) has been significant in drug discovery for over 20 years. Around 5,000 chemical libraries prepared for biological investigation and drug discovery have been reported. This review highlights key events in the history of HTC with an emphasis on library design. It covers screening, targeted, and optimization libraries and their application, indicating that design strategies from the 1990s are still viable (Dolle, 2011).
3. Hydrothermal Carbonization of Lignocellulosic Biomass
HTC is being researched for synthesizing carbon-rich materials from wet biomass, gaining attention for its transformation into valuable products. This review showcases research on HTC of lignocellulosic biomass, production of carbon-rich materials, and the role of water in the process. It discusses process parameters like temperature, pressure, and substrate concentration and elaborates on reaction mechanisms like hydrolysis and carbonization. Applications of solid carbon-rich materials in environmental additives, biofuels, catalysts, and energy storage are extensively covered (Khan et al., 2019).
4. Micro- and Nanofluidic Systems for Biological Screening
HTS is extensively used in drug discovery and biological fields. The development of micro- and nanofluidic systems has been driven by the fundamental attributes accompanying miniaturization. This review discusses recent advances in arraying strategies based on nano/microfluidics and novel devices with high analytical throughput rates for biological screening (Hong, Edel, & deMello, 2009).
5. Applications of Hydrothermal Carbonization of Biomass Waste
Hydrothermal carbonization (HTC) is attractive for transforming wet biomass into energy and chemicals without predrying. Hydrochar, the solid product, is used in wastewater pollution remediation, soil remediation, solid fuels, and other carbonaceous materials. This review discusses critical hydrothermal parameters, chemical reaction mechanisms in hydrochar formation, and current knowledge gaps, offering perspectives for future research and applications of HTC-derived hydrochar (Wang et al., 2018).
Propriétés
Numéro CAS |
106611-74-9 |
|---|---|
Formule moléculaire |
C51H76O2 |
Poids moléculaire |
721.1 g/mol |
Nom IUPAC |
2-[(2E,14E,18E,22E)-3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-en-1-yl)pentacosa-2,14,18,22-tetraenyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C51H76O2/c1-37(19-13-20-38(2)22-15-24-40(4)26-17-28-42(6)33-35-48-43(7)29-18-36-51(48,9)10)21-14-23-39(3)25-16-27-41(5)32-34-45-44(8)49(52)46-30-11-12-31-47(46)50(45)53/h11-12,20,24,28-32,37,39,48H,13-19,21-23,25-27,33-36H2,1-10H3/b38-20+,40-24+,41-32+,42-28+ |
Clé InChI |
RKVQPMQTSZXYJY-KPKAJMCVSA-N |
SMILES isomérique |
CC1=CCCC(C1CC/C(=C/CC/C(=C/CC/C(=C/CCC(C)CCCC(C)CCC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C)/C)/C)(C)C |
SMILES |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
SMILES canonique |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
Synonymes |
2-(3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-enyl)pentacosa-2,14,18,22-tetraenyl)-3-methyl-1,4-naphthoquinone 2-HTCPTMN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
